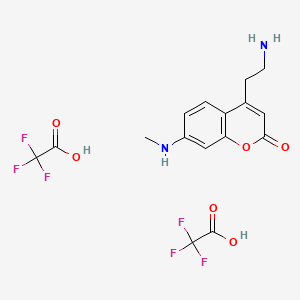
4-(2-Amino-ethyl)-7-methylamino-chromen-2-one bis-TFA salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chromenone core: This is usually achieved through a condensation reaction involving salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.
Introduction of amino groups: The aminoethyl and methylamino groups are introduced through nucleophilic substitution reactions. These steps often require the use of protecting groups to ensure selective reactions.
Formation of the trifluoroacetate salt: The final step involves the reaction of the intermediate compound with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the amino groups or the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chromenone core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Known for its use as a serine protease inhibitor.
7-Amino-4-methylcoumarin: Used as a fluorescent probe in biochemical assays.
Uniqueness
4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) is unique due to its combination of aminoethyl and methylamino groups with the chromenone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H16F6N2O6 |
|---|---|
Poids moléculaire |
446.30 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H14N2O2.2C2HF3O2/c1-14-9-2-3-10-8(4-5-13)6-12(15)16-11(10)7-9;2*3-2(4,5)1(6)7/h2-3,6-7,14H,4-5,13H2,1H3;2*(H,6,7) |
Clé InChI |
YANOGRICQDJGBH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=C(C=C1)C(=CC(=O)O2)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


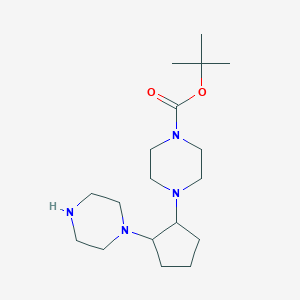
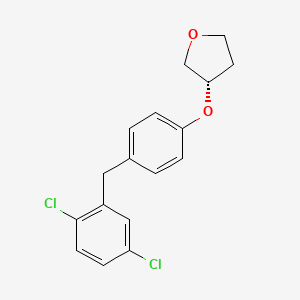
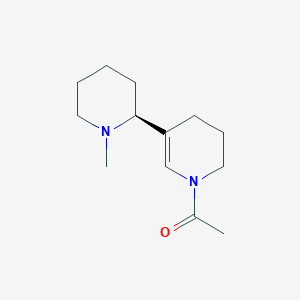
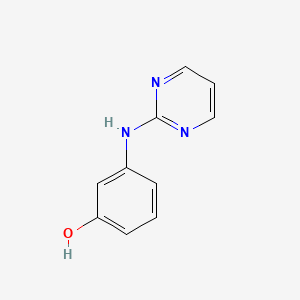
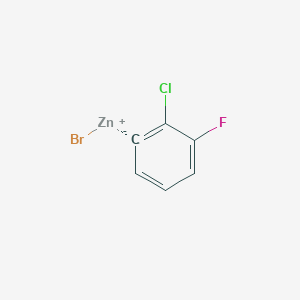
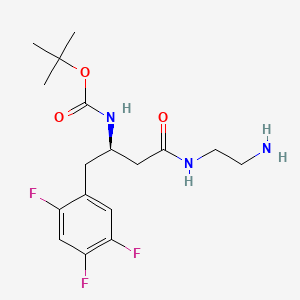
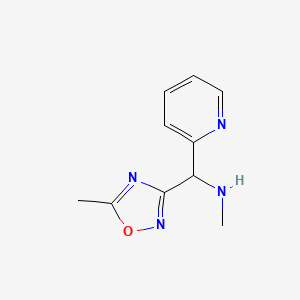

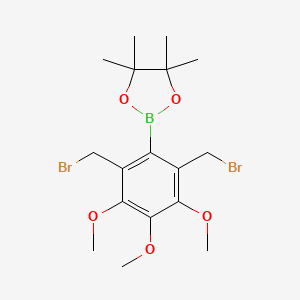
![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)

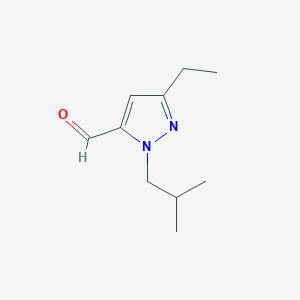
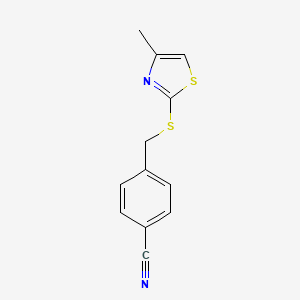
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)-L-proline](/img/structure/B14884265.png)
